molecular formula C19H19N3O2S B3704432 2-{[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline

2-{[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3704432
M. Wt: 353.4 g/mol
InChI Key: HHEZBTSAZCSACF-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule that contains a benzimidazole and tetrahydroisoquinoline moiety . Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole. It is a heterocyclic aromatic organic compound that is also known as 1,3-diazole . Tetrahydroisoquinoline is a type of organic compound with a two-ring structure, consisting of a benzene ring fused to a nitrogen-containing pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The benzimidazole portion of the molecule would contribute a planar, aromatic ring system, while the tetrahydroisoquinoline portion would contribute a more three-dimensional, cyclic amine structure .


Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions, often serving as a component in the synthesis of more complex molecules. They can act as ligands in coordination chemistry, and can also undergo electrophilic substitution . Tetrahydroisoquinolines can undergo reactions typical of other secondary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, benzimidazoles are crystalline solids that are soluble in common organic solvents .

Mechanism of Action

Target of Action

The primary targets of the compound “2-{[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline” are currently unknown. The compound contains a 5-methoxy-1H-benzimidazol-2-yl moiety, which is known to be present in several biologically active compounds . .

Mode of Action

Compounds containing a 5-methoxy-1h-benzimidazol-2-yl moiety have been reported to exhibit a broad range of biological activities . These activities could be attributed to the interaction of the benzimidazole ring with biological targets, leading to changes in cellular processes.

Biochemical Pathways

Without specific target identification, it’s challenging to accurately summarize the biochemical pathways affected by this compound. Given the presence of the 5-methoxy-1h-benzimidazol-2-yl moiety, it’s plausible that this compound may interact with pathways involving other benzimidazole-containing compounds .

Result of Action

Compounds containing a 5-methoxy-1h-benzimidazol-2-yl moiety have been reported to exhibit a broad range of biological activities , suggesting that this compound may have similar effects.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-15-6-7-16-17(10-15)21-19(20-16)25-12-18(23)22-9-8-13-4-2-3-5-14(13)11-22/h2-7,10H,8-9,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEZBTSAZCSACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
2-{[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
2-{[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
2-{[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
2-{[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
2-{[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline

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